molecular formula C28H28FN3O3 B2507073 3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 933197-13-8

3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2507073
CAS No.: 933197-13-8
M. Wt: 473.548
InChI Key: SNBVZJFNNGEKHU-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN3O3 and its molecular weight is 473.548. The purity is usually 95%.
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Scientific Research Applications

Sigma Ligands Affinity and Preference

Compounds similar to the one have been studied for their high affinity for both sigma 1 and sigma 2 binding sites. These compounds also show affinity for various receptors like serotonin 5-HT1A, 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The addition of a 4-fluorophenyl substituent has resulted in very selective sigma 2 ligands with subnanomolar affinity (Perregaard et al., 1995).

Potential Anticancer Agents and Carbonic Anhydrase Inhibitors

New mono Mannich bases, including ones with 1-(4-fluorophenyl)piperazine, were synthesized to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Compounds in this series showed good inhibition profiles, suggesting their potential as lead compounds in carbonic anhydrase studies and anticancer therapy (Tuğrak et al., 2019).

Selective D4-Ligands

A series of compounds similar to the one were prepared and screened for their affinities and selectivities at various receptor subtypes. One of the compounds showed substantial agonist efficacy, indicating the potential use of these compounds in vivo for specific therapeutic applications (Enguehard-Gueiffier et al., 2006).

Mannich Bases with Piperazines and Bioactivities

Similar compounds with 1-(4-fluorophenyl)piperazine showed promising results in cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds could potentially serve as leading compounds for further designs and evaluations in the context of anticancer activity and enzyme inhibition (Gul et al., 2019).

Properties

IUPAC Name

3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-24-8-5-17-35-24)27(21-9-11-22(29)12-10-21)31-15-13-30(14-16-31)23-6-3-2-4-7-23/h2-12,17-18,27,33H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVZJFNNGEKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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